2,2'-Thiodiacetamide

Description

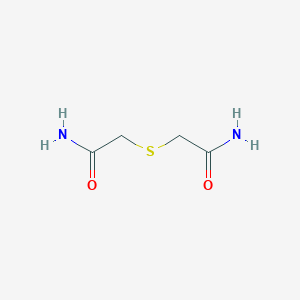

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-2-oxoethyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNFZEVUCSXNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163293 | |

| Record name | Acetamide, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-65-6 | |

| Record name | Thiodiglycolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2'-thiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide,2'-thiobis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y5Q1UXX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Thiodiacetamide

Established Synthetic Routes to 2,2'-Thiodiacetamide

The foundational methods for producing this compound often start from thiodiacetic acid or its derivatives. A common approach is the conversion of thiodiacetic acid into an ester, such as dimethyl 2,2'-thiobisacetate, which is then subjected to ammonolysis to form the desired diamide (B1670390). dss.go.thguidechem.com This two-step process is a reliable method for obtaining this compound.

The reaction between thiourea (B124793) and haloacetic acids, such as chloroacetic or bromoacetic acid, is a known method for synthesizing sulfur-containing heterocyclic compounds. nih.govmtpleasantny.govnih.gov While this reaction more commonly yields 2-thiohydantoin (B1682308) derivatives, specific reaction conditions can be manipulated to favor the formation of the acyclic this compound. nih.gov The mechanism involves the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the haloacetic acid, displacing the halide. The careful control of pH and temperature is crucial to direct the reaction towards the desired product and avoid cyclization.

Alternative routes to this compound provide flexibility in starting materials and reaction conditions. One such pathway is the hydrolysis of thiodiacetonitrile. This method avoids the direct use of thiodiacetic acid and offers a different synthetic strategy.

Optimization of these synthetic routes is a key focus in chemical research to improve efficiency and product quality. researchgate.netnih.gov Strategies often involve:

Catalyst and Solvent Selection: Investigating various catalysts and solvents to enhance reaction rates and selectivity.

Reaction Condition Control: Precisely managing temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. google.com

Advanced Techniques: The use of methods like microwave-assisted synthesis can potentially accelerate reactions and improve yields. beilstein-journals.org

| Synthetic Route | Key Reactants | General Conditions |

| Ammonolysis | Dimethyl 2,2'-thiobisacetate, Ammonia | Ethanolic ammonia, elevated temperature and pressure dss.go.th |

| Condensation | Thiourea, Haloacetic Acid | Controlled pH and temperature to favor acyclic product nih.gov |

| Hydrolysis | Thiodiacetonitrile | Acidic or basic hydrolysis |

Condensation Reactions Involving Thiourea and Haloacetic Acid Precursors

Purity Assessment and Yield Optimization in this compound Synthesis

Ensuring the purity of the synthesized this compound and maximizing its yield are critical for its use in further research and applications. d-nb.infoyoutube.com

A combination of analytical techniques is employed for purity assessment. vulcanchem.com The melting point of pure this compound is reported to be in the range of 172°C to 176°C. fishersci.ie Spectroscopic methods are indispensable for structural confirmation and impurity detection.

Table of Analytical Techniques for Purity Assessment:

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms the connectivity and arrangement of atoms within the molecule. vulcanchem.com |

| Infrared (IR) Spectroscopy | Identifies functional groups like N-H, C=O, and C-S stretches. vulcanchem.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| Chromatography (TLC, HPLC) | Separates the product from impurities and unreacted starting materials. |

Yield optimization involves a systematic approach to refining reaction conditions. nih.govajol.info This can be achieved through:

Statistical Methods: Design of Experiments (DoE) can be used to efficiently study the effects of multiple variables on the reaction yield. chemrxiv.org

By carefully selecting the synthetic route and optimizing reaction and purification methods, high-purity this compound can be efficiently produced for various scientific endeavors.

Coordination Chemistry of 2,2 Thiodiacetamide As a Ligand

Ligand Design Principles and Coordination Modes of 2,2'-Thiodiacetamide

The arrangement of donor atoms within this compound allows it to function as a polydentate ligand, capable of forming stable ring structures with a central metal ion.

Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. libretexts.orgebsco.com This ability is a key feature of this compound's coordination behavior. The resulting complexes, called chelates, exhibit significantly greater stability than complexes formed with comparable monodentate ligands (ligands that bind through only one donor atom). This enhanced stability is known as the chelate effect. libretexts.orgfiveable.melibretexts.org

For instance, the replacement of two monodentate ligands by one bidentate this compound molecule results in a net increase of one particle in the solution, driving the equilibrium towards the formation of the chelate complex. libretexts.orgvaia.com

This compound is a versatile ligand due to the presence of three different types of potential donor atoms: the thioether sulfur (S), the amide nitrogen (N), and the carbonyl oxygen (O). This allows for various coordination modes, depending on factors such as the nature of the metal ion, the pH of the solution, and steric constraints. nih.govchemijournal.com

The identity of the donor atom plays a crucial role in the stability and structure of the resulting complex. nih.govrsc.org According to the Hard and Soft Acids and Bases (HSAB) principle, hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) tend to bind preferentially with hard donor atoms like oxygen, while soft metal ions (e.g., Cu⁺, Ag⁺, Cd²⁺) prefer to bind with soft donor atoms like sulfur. chemijournal.com Intermediate metal ions like Cu²⁺, Ni²⁺, and Co²⁺ can coordinate with sulfur, nitrogen, or oxygen, leading to a rich and varied coordination chemistry.

Potential coordination modes for this compound include:

Bidentate S,O-coordination: The ligand can form a chelate ring by coordinating through the sulfur atom and one of the carbonyl oxygen atoms.

Bidentate O,O'-coordination: Coordination can occur through the two carbonyl oxygen atoms.

Bidentate S,N-coordination: Chelation may involve the sulfur atom and one of the amide nitrogen atoms.

Tridentate S,O,O'- or S,N,N'-coordination: In some cases, the ligand may coordinate through all three types of donor atoms, wrapping around the metal ion to form multiple chelate rings.

The flexibility of this compound to utilize different sets of donor atoms makes it a highly adaptable ligand for complexing with a wide range of metal ions. nih.gov

Chelation Behavior and Chelate Effect in this compound Complexes

Synthesis and Structural Elucidation of Metal-2,2'-Thiodiacetamide Complexes

The synthesis of metal complexes with this compound typically involves straightforward procedures, leading to crystalline products that can be analyzed to determine their precise three-dimensional structures.

Complexes of this compound with first-row transition metals such as copper(II), cobalt(II), and nickel(II) can be readily synthesized. orientjchem.orgmdpi.com A general synthetic route involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salt of the respective metal) with the this compound ligand in a suitable solvent. jocpr.com

Typically, the metal salt is dissolved in a solvent like ethanol (B145695) or water, and a solution of this compound in the same or a miscible solvent is added, usually in a 1:1 or 1:2 metal-to-ligand molar ratio. orientjchem.orgnih.gov The reaction mixture may be stirred at room temperature or gently heated to facilitate the complexation. mdpi.com Upon cooling or solvent evaporation, the resulting metal complex often precipitates as a colored, crystalline solid, which can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. orientjchem.orgjocpr.com The resulting complexes of Co(II), Ni(II), and Cu(II) are often colored and stable at room temperature. jocpr.com

The definitive method for determining the exact structure of a crystalline metal complex is single-crystal X-ray diffraction. mdpi.comanton-paar.com This powerful analytical technique provides precise information on the spatial arrangement of atoms, allowing for the unambiguous determination of the coordination geometry and the measurement of bond lengths and angles within the complex. anton-paar.comnumberanalytics.com

X-ray analysis of metal-2,2'-Thiodiacetamide complexes would reveal:

Coordination Number: The number of donor atoms from the ligand(s) directly bonded to the central metal ion. libretexts.org

Coordination Geometry: The three-dimensional shape of the complex, which is most commonly tetrahedral or square planar for four-coordinate metals, and octahedral for six-coordinate metals. numberanalytics.comlibretexts.org Five-coordinate geometries such as square pyramidal or trigonal bipyramidal are also possible. libretexts.org

Bond Lengths: The precise distances between the metal ion and the coordinated sulfur, nitrogen, and/or oxygen atoms. These bond lengths are crucial for understanding the nature and strength of the metal-ligand bonds. nih.gov

The table below presents typical bond lengths observed in related transition metal complexes with sulfur, nitrogen, and oxygen donor ligands, illustrating the type of data obtained from crystallographic studies.

| Metal Ion | M-O Bond Length (Å) | M-N Bond Length (Å) | M-S Bond Length (Å) | Typical Geometry |

|---|---|---|---|---|

| Copper(II) | 1.9 - 2.5 | 1.9 - 2.1 | 2.3 - 2.7 | Distorted Octahedral / Square Planar |

| Cobalt(II) | 2.0 - 2.2 | 2.1 - 2.2 | 2.4 - 2.6 | Octahedral / Tetrahedral |

| Nickel(II) | 2.0 - 2.1 | 2.0 - 2.2 | 2.4 - 2.5 | Octahedral |

Data are representative values from literature for complexes with similar donor atoms.

The stability constants are determined experimentally, often through potentiometric or spectrophotometric titrations. ijarsct.co.in By measuring these constants at different temperatures, key thermodynamic parameters for the complexation reaction—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be calculated using the van't Hoff equation. ajol.info

These parameters provide deep insight into the nature of the complexation:

ΔH (Enthalpy): A negative value (exothermic) suggests that the formation of metal-ligand bonds is an energetically favorable process. A positive value (endothermic) indicates that energy is absorbed during complexation. researchgate.net

ΔS (Entropy): A positive value indicates an increase in the disorder of the system. For chelation reactions, ΔS is typically positive and large, making a significant contribution to the spontaneity of the reaction. libretexts.orgstackexchange.com

The table below shows plausible thermodynamic data for the formation of 1:1 complexes between this compound (L) and various metal ions, illustrating the thermodynamic profile of chelation.

| Metal Ion (M²⁺) | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| Copper(II) | 7.5 | -42.8 | -25.5 | +17.3 |

| Nickel(II) | 6.2 | -35.4 | -19.0 | +16.4 |

| Cobalt(II) | 5.8 | -33.1 | -18.2 | +14.9 |

These values are hypothetical but representative for chelation reactions driven by both favorable enthalpy and entropy changes.

X-ray Crystallographic Analysis of Coordination Geometries and Bond Lengths

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and the nature of the bonding between the this compound ligand and a central metal ion are crucial for understanding the properties and reactivity of the resulting coordination compounds. The interaction between the metal's d-orbitals and the ligand's orbitals dictates the geometry, magnetic properties, and electronic spectra of these complexes. Theoretical models such as Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory provide a framework for rationalizing these characteristics.

Ligand Field Theory and Molecular Orbital Approaches in Metal-2,2'-Thiodiacetamide Systems

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orgwpmucdn.com It is an extension of crystal field theory and molecular orbital theory, focusing on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org In a metal complex, the degeneracy of the metal's d-orbitals is lifted due to the electrostatic field of the ligands. wikipedia.orglibretexts.org For an octahedral complex, the d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δo). libretexts.orglibretexts.org

The this compound ligand, with its sulfur and two amide groups, can coordinate to a metal center. vulcanchem.com The nature of the coordination and the resulting ligand field strength will depend on which atoms of the ligand bind to the metal. The strength of the ligand field determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties. annejac.ac.in Strong-field ligands cause a large Δo, favoring low-spin complexes where electrons pair up in the lower energy t₂g orbitals. libretexts.org Conversely, weak-field ligands result in a smaller Δo, leading to high-spin complexes where electrons occupy the eg orbitals before pairing in the t₂g orbitals. libretexts.org

Molecular Orbital (MO) theory provides a more detailed picture of the bonding in coordination compounds by considering the overlap of metal and ligand orbitals to form molecular orbitals. dalalinstitute.comfiveable.me These molecular orbitals can be bonding, antibonding, or non-bonding. brsnc.in

Sigma (σ) Bonding: The lone pairs on the donor atoms of this compound can form σ-bonds by overlapping with the appropriate metal orbitals (s, p, and eg d-orbitals in an octahedral complex). libretexts.orglibretexts.org This results in the formation of bonding and antibonding σ molecular orbitals. dalalinstitute.com

Pi (π) Bonding: The sulfur atom and the carbonyl groups of the amide functions in this compound possess orbitals with π-symmetry (p-orbitals or π-orbitals) that can interact with the metal's t₂g orbitals. This interaction can be of two types:

Ligand-to-metal (L→M) π-donation: If the ligand's π-orbitals are filled and of suitable energy, they can donate electron density to the metal's t₂g orbitals. This type of interaction is common for ligands like halides and oxygen-containing ligands and is characteristic of π-donor or weak-field ligands. libretexts.org

Metal-to-ligand (M→L) π-backbonding: If the ligand possesses empty, low-energy π*-orbitals (as in the C=O groups of the amide), the metal's filled t₂g orbitals can donate electron density back to the ligand. This strengthens the metal-ligand bond and is characteristic of π-acceptor or strong-field ligands. libretexts.org

Table 1: Theoretical Approaches to Bonding in Coordination Compounds

| Theory | Description | Application to this compound Complexes |

| Ligand Field Theory (LFT) | A semi-empirical theory that explains the splitting of d-orbitals in transition metal complexes due to the electrostatic field of the ligands. wikipedia.orgwpmucdn.com | Helps to rationalize the electronic spectra and magnetic properties of metal-2,2'-thiodiacetamide complexes by considering the ligand field splitting (Δ). |

| Molecular Orbital (MO) Theory | A method that describes bonding in terms of molecular orbitals formed from the linear combination of atomic orbitals (LCAO) of the metal and ligands. dalalinstitute.comfiveable.me | Provides a detailed picture of the covalent character of the metal-ligand bond, including both σ- and π-interactions involving the sulfur and amide groups of this compound. |

Redox Behavior of Metal Centers in the Presence of this compound Ligands

The redox behavior of a metal complex is a fundamental aspect of its chemistry, indicating its ability to gain or lose electrons. This behavior is significantly influenced by the nature of the coordinating ligands. nih.govrsc.org The this compound ligand, by coordinating to a metal center, can modulate the metal's redox potential.

The electron-donating or -withdrawing properties of the ligand can stabilize or destabilize different oxidation states of the metal. For instance, a ligand that is a strong σ-donor and a poor π-acceptor will increase the electron density on the metal center, making it easier to oxidize (i.e., making its reduction potential more negative). Conversely, a ligand that is a good π-acceptor will delocalize electron density away from the metal, stabilizing lower oxidation states and making the complex easier to reduce (i.e., making its reduction potential more positive).

The redox properties of metal complexes are often studied using electrochemical techniques such as cyclic voltammetry (CV). nih.govuit.no CV experiments can determine the reduction and oxidation potentials of a complex, providing insight into the stability of different oxidation states and the reversibility of the redox processes. uit.no

In the context of this compound complexes, the sulfur atom and the amide groups can influence the redox behavior. The sulfur atom can act as a soft donor, and the amide groups can participate in hydrogen bonding, which can further affect the electronic environment of the metal center. vulcanchem.com

Some ligands are considered "redox-active" or "non-innocent," meaning they can undergo redox reactions themselves, rather than just influencing the metal's redox state. rsc.orgnih.gov While this compound is not typically classified as a classic redox-active ligand in the same vein as, for example, dithiolenes or certain porphyrins, its sulfur atom can potentially be oxidized under certain conditions. However, in most of its coordination chemistry, it is expected to act as a redox-innocent ligand, primarily modulating the redox properties of the central metal ion. nih.gov

The study of the redox behavior of metal-2,2'-thiodiacetamide complexes can reveal how the ligand influences the accessibility of different metal oxidation states, which is crucial for applications in areas like catalysis and materials science. nih.govnih.gov

Table 2: Factors Influencing Redox Behavior of Metal Complexes

| Factor | Description | Relevance to this compound Complexes |

| Ligand Donor/Acceptor Properties | The ability of the ligand to donate or accept electron density through σ- and π-bonding. | The sulfur and amide groups of this compound will influence the electron density at the metal center, thereby tuning its redox potential. |

| Metal Ion | The intrinsic redox properties of the central metal ion. | The choice of metal (e.g., iron, cobalt, copper) will be a primary determinant of the observed redox couples. nih.gov |

| Coordination Geometry | The spatial arrangement of the ligands around the metal center. | The geometry of the complex can affect the d-orbital splitting and, consequently, the stability of different oxidation states. |

| Solvent | The surrounding solvent can influence the stability of charged species formed during redox reactions. | The polarity and coordinating ability of the solvent can affect the measured redox potentials. |

Applications of 2,2 Thiodiacetamide in Advanced Materials and Systems

Integration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is a cornerstone of this field, leading to materials with applications in nanotechnology and materials science.

Role in Molecular Recognition and Host-Guest Interactions

Molecular recognition, the specific binding between two or more molecules through non-covalent forces, is fundamental to many biological processes and is a key concept in supramolecular chemistry. mdpi.comnih.gov Host-guest chemistry, a significant branch of this field, involves the creation of larger host molecules that can encapsulate smaller guest molecules or ions. mdpi.com The formation of these host-guest complexes is driven by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. mdpi.com

While direct studies detailing the specific role of 2,2'-Thiodiacetamide in molecular recognition and host-guest interactions are not extensively documented in the available literature, the inherent properties of the thioamide functional group suggest its potential in this area. Thioamides are known to be effective hydrogen bond donors and acceptors, a critical feature for molecular recognition. scirp.orgrsc.org The sulfur atom in the thioether bridge and the nitrogen and oxygen atoms in the amide groups of this compound could act as binding sites for various guest species.

Formation of Supramolecular Architectures and Networks

The self-assembly of molecules into ordered, one-, two-, or three-dimensional structures is a powerful bottom-up approach for creating functional nanomaterials. nih.govnih.gov These supramolecular architectures can form through various non-covalent interactions, including hydrogen bonding and metal-ligand coordination. u-tokyo.ac.jposti.gov

The thioamide group has been shown to be a versatile functional group for inducing directional and cooperative hydrogen bonding in the formation of supramolecular polymers. scirp.org Specifically, the strong, three-fold intermolecular hydrogen-bonding interactions can stabilize columnar structures. scirp.org In the context of this compound, the two amide groups provide the necessary sites for forming extensive hydrogen-bonded networks. Furthermore, the thioether sulfur atom can act as a coordination site for metal ions, leading to the formation of coordination polymers. wikipedia.org Coordination polymers are inorganic or organometallic polymer structures where metal cation centers are linked by ligands, potentially forming one-, two-, or three-dimensional networks. wikipedia.orgrsc.org Although specific examples of supramolecular architectures formed directly from this compound are not prominent in the reviewed literature, its structural motifs suggest a strong potential for its use in constructing such complex systems.

Advanced Polymer Science and Materials Development

The synthesis of novel polymers with specific properties is a major focus of materials science. The incorporation of functional monomers can impart desired characteristics to the resulting polymer.

Utilization as a Building Block in Novel Polymer Synthesis

Polycondensation is a common method for synthesizing polymers, involving the reaction between monomers that have two or more reactive functional groups. gdckulgam.edu.innih.govwikipedia.org Given that this compound possesses two amide groups, it can theoretically act as a bifunctional monomer in polycondensation reactions. For instance, it could potentially react with dicarboxylic acids or their derivatives to form poly(amide-thioether-amide)s. The synthesis of polymers with narrow molecular mass distributions is crucial for many applications, and techniques like interface-initiated room-temperature polymerization in emulsion gels have been developed to achieve this. mdpi.com

While the direct use of this compound as a primary monomer in well-documented polymer synthesis is not widely reported, the field of sulfur-containing polymers is extensive. Polythiophenes, for example, are a significant class of conducting polymers. cmu.edu The synthesis of hyperbranched polymers through methods like self-condensing vinyl polymerization of inimers (molecules with both an initiating group and a vinyl group) has also been explored, offering pathways to complex polymer architectures. mdpi.com

Modification of Polymer Properties Through Incorporation of this compound Moieties

The introduction of specific chemical moieties into a polymer chain can significantly alter its physical and chemical properties. The incorporation of thioamide groups, for example, has been studied as a way to probe and modify protein structure and stability. nih.gov Thioamides have distinct properties compared to their oxoamide (B1213200) counterparts, including a larger van der Waals radius and different electronic characteristics, which can influence the folding and thermodynamics of the polymer chain. nih.gov

Although specific studies detailing the modification of synthetic polymer properties by incorporating this compound are scarce, the presence of the thioether and amide groups suggests potential for influencing properties such as thermal stability, solubility, and coordination ability. The flexible thioether linkage could enhance chain mobility, while the amide groups could increase inter-chain hydrogen bonding, affecting the mechanical properties of the material.

Development of Chemical Sensors and Chemodosimeters

Chemical sensors are devices that provide real-time information about the chemical composition of their environment by converting a chemical interaction into a measurable signal. hku.hk They have a wide range of applications, from environmental monitoring to healthcare. azosensors.com

The development of chemical sensors often relies on the specific interaction between a sensing material and the target analyte. Materials like graphene and other 2D materials are being explored for their high surface area-to-volume ratios and unique electronic properties. frontiersin.orggraphenea.com Vapochromic materials, which change color upon exposure to volatile organic compounds, are another class of materials used in sensor applications, often based on coordination polymers. sfu.ca

There is no direct evidence in the searched literature of this compound being used in the development of chemical sensors or chemodosimeters. However, its structure suggests potential avenues for such applications. The thioether sulfur and the amide groups could serve as binding sites for specific metal ions or organic molecules. If such a binding event were to cause a change in a measurable property, such as fluorescence or conductivity, a sensor could be developed. For instance, coordination polymers incorporating ligands with thioether and amide functionalities have been investigated for their sensing capabilities. rsc.org The development of high-performance gas-sensitive materials is an active area of research, with a focus on materials that exhibit high sensitivity and selectivity towards toxic gases. mdpi.com

Design Principles for Ionophores Based on this compound

Ionophores are molecules that can selectively bind and transport ions across a membrane, a fundamental process in the function of ion-selective electrodes (ISEs). google.com The design of an effective ionophore hinges on several key principles, including the creation of a molecule with a high affinity and selectivity for the target ion. google.com For ionophores based on this compound, the design strategy revolves around leveraging the inherent coordination capabilities of the thiodiacetamide moiety.

The core structure of this compound features a central sulfur atom and two flanking amide groups. The sulfur atom, with its available lone pairs of electrons, and the nitrogen and oxygen atoms of the amide groups act as potential donor sites for metal ion coordination. This arrangement provides a pre-organized binding pocket that can be tailored for specific metal ions.

A crucial design principle involves the concept of "pre-organization," where the ionophore's binding sites are spatially arranged to match the coordination geometry and size of the target metal ion. In the case of this compound, the flexibility of the thioether linkage allows for some conformational adjustment to accommodate different metal ions. However, to enhance selectivity, the thiodiacetamide framework is often incorporated into a more rigid structure.

Furthermore, the lipophilicity of the ionophore is a critical factor. The ionophore must be sufficiently soluble in the organic membrane of the ISE to function effectively. This is often achieved by attaching lipophilic groups to the periphery of the this compound molecule.

A significant advancement in the design of this compound-based ionophores has been the integration of fluorogenic units. By coupling the thiodiacetamide binding site to a fluorophore, the ion-binding event can be transduced into a measurable optical signal, such as a change in fluorescence intensity. This approach forms the basis of highly sensitive fluorescent chemosensors.

Selective Detection Mechanisms for Specific Metal Ions (e.g., Chromium(III), Tin(IV))

The versatility of the this compound scaffold allows for the development of sensors tailored for the selective detection of various metal ions. The mechanism of detection is intrinsically linked to the specific interaction between the ionophore and the target metal ion.

Chromium(III)

The detection of Chromium(III) (Cr³⁺) is of significant environmental and biological importance. While Cr(III) is an essential trace element, its hexavalent counterpart, Cr(VI), is highly toxic and carcinogenic. Therefore, the ability to selectively detect Cr(III) is crucial.

A fluorescent chemosensor for Cr³⁺ has been developed by incorporating a this compound moiety into a structure with two rhodamine B fluorophores. The proposed sensing mechanism involves the coordination of the Cr³⁺ ion with the sulfur and amide groups of the thiodiacetamide core. This binding event triggers a conformational change in the molecule, leading to a "turn-on" fluorescence response from the rhodamine B units. This fluorescence enhancement is highly selective for Cr³⁺ over other competing metal ions.

The selectivity for Cr³⁺ is attributed to the specific coordination preferences of the ion. The hard-soft acid-base (HSAB) principle suggests that the borderline Cr³⁺ ion can effectively coordinate with the combination of hard (oxygen and nitrogen) and soft (sulfur) donor atoms present in the thiodiacetamide-based ionophore. This specific interaction leads to a stable complex and a distinct signaling response.

Tin(IV)

As of the current literature search, there is no specific information available detailing the design or application of this compound-based ionophores for the selective detection of Tin(IV) (Sn⁴⁺). While the principles of ionophore design are general, the successful development of a selective sensor for a specific ion like Sn⁴⁺ requires dedicated research into the coordination chemistry between the target ion and the ionophore. Such studies would need to establish the binding affinity, selectivity, and the mechanism of signal transduction for the this compound-Sn⁴⁺ complex.

Computational and Theoretical Investigations of 2,2 Thiodiacetamide

Quantum Chemical Calculations of Molecular and Electronic Structure

No specific studies reporting quantum chemical calculations to determine the molecular and electronic structure of 2,2'-Thiodiacetamide were found. Such a study would typically involve the use of ab initio or semi-empirical methods to calculate optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic properties like orbital energies (HOMO-LUMO gap) and electrostatic potential maps. While these are standard computational chemistry techniques, their application to this compound has not been documented in accessible literature.

Density Functional Theory (DFT) Studies on Reactivity and Ligand Properties

There is no available research that specifically employs Density Functional Theory (DFT) to investigate the reactivity and ligand properties of this compound. DFT studies would be instrumental in understanding its chemical behavior, providing insights into global and local reactivity descriptors such as chemical potential, hardness, softness, and Fukui functions. These parameters would help in predicting the sites of electrophilic and nucleophilic attack and the compound's potential as a ligand in coordination chemistry. The absence of such studies in the literature means that a detailed analysis of these properties for this compound cannot be provided at this time.

Molecular Dynamics Simulations of this compound Interactions in Solution and Solid States

A search for molecular dynamics (MD) simulations of this compound to understand its interactions in solution and solid states yielded no specific results. MD simulations would provide a dynamic picture of the molecule's behavior, including its conformational flexibility, solvation structure, and intermolecular interactions in different environments. This information is crucial for understanding its physical properties and behavior in various applications. Without such studies, a discussion on the dynamic interactions of this compound remains speculative.

Advanced Spectroscopic and Analytical Characterization of 2,2 Thiodiacetamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2,2'-thiodiacetamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts of protons provide information about their local electronic environment. The number of signals corresponds to the number of chemically non-equivalent protons in the molecule. The integration of these signals reveals the relative number of protons in each environment, while the splitting pattern, or multiplicity, indicates the number of adjacent protons. libretexts.orgchemguide.co.ukhw.ac.uk For this compound, one would expect distinct signals for the methylene (B1212753) (-CH₂-) and amide (-NH₂) protons. The methylene protons adjacent to the sulfur atom and the carbonyl group will have a characteristic chemical shift, influenced by the electronegativity of these neighboring groups. Similarly, the amide protons will appear at a chemical shift typical for such functional groups, which can be influenced by solvent and concentration. hw.ac.uk

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- | 3.0 - 4.0 | Singlet | 4H |

| -NH₂ | 7.0 - 8.5 | Broad Singlet | 4H |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In broadband decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, allowing for the determination of the number of chemically distinct carbon environments. careerendeavour.comyoutube.com For this compound, two distinct signals are expected: one for the methylene carbons (-CH₂-) and another for the carbonyl carbons (-C=O). The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms. openstax.org Carbonyl carbons generally appear significantly downfield (at higher ppm values) compared to the methylene carbons due to the deshielding effect of the double-bonded oxygen atom. libretexts.orgopenstax.org

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₂- | 35 - 50 |

| -C=O | 170 - 180 |

Note: Predicted values are based on typical ranges for similar functional groups.

Advanced, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed structural assignment, especially for complex derivatives or metal complexes of this compound. These techniques reveal correlations between different nuclei, helping to piece together the complete molecular structure by identifying neighboring protons (COSY) and connecting protons to their directly attached carbons (HSQC) or to carbons that are two or three bonds away (HMBC).

Carbon-13 (13C) NMR Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. mdpi.comq-chem.com These techniques probe the vibrations of chemical bonds, which occur at specific frequencies corresponding to the energy required to excite them.

In the IR and Raman spectra of this compound, characteristic bands for the amide and thioether functional groups are expected. Key vibrational modes include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these bands.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1695 cm⁻¹. Its position is sensitive to the molecular environment and coordination to a metal ion.

N-H bending (Amide II band): Occurs in the 1550-1640 cm⁻¹ region.

C-N stretching: Found in the range of 1400-1430 cm⁻¹.

C-S stretching: Typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.

Upon complexation with a metal ion, shifts in the vibrational frequencies of these functional groups, particularly the C=O and N-H bands, can provide evidence of coordination. For instance, a shift to lower frequency (red shift) of the C=O stretching vibration often indicates coordination of the carbonyl oxygen to the metal center. Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially for the C-S and S-C-C backbone vibrations. researchgate.netmdpi.com

Interactive Table: Key IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Amide | 3100 - 3500 | IR, Raman |

| C=O Stretch (Amide I) | Amide | 1630 - 1695 | IR (Strong), Raman |

| N-H Bend (Amide II) | Amide | 1550 - 1640 | IR |

| C-N Stretch | Amide | 1400 - 1430 | IR |

| C-S Stretch | Thioether | 600 - 800 | IR (Weak), Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.ukwikipedia.org When this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass of this ion provides the molecular weight of the compound.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and can be used to confirm its structure. For this compound, common fragmentation pathways could include cleavage of the C-S bond or the C-C bond adjacent to the carbonyl group. The masses of the resulting fragment ions would correspond to specific structural units of the molecule. For example, cleavage of a C-N bond could lead to the loss of an amino group.

Interactive Table: Potential Mass Spectrometry Fragments for this compound

| Fragment | Formula | Proposed Structure |

| [M]⁺ | C₄H₈N₂O₂S | Molecular Ion |

| [M - NH₂]⁺ | C₄H₆NO₂S | Loss of an amino group |

| [M - CONH₂]⁺ | C₃H₅NOS | Loss of an acetamide (B32628) group |

| [CH₂CONH₂]⁺ | C₂H₄NO | Methylene acetamide fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. upi.edu While simple organic molecules like this compound may show weak absorptions corresponding to n→π* transitions of the carbonyl group, UV-Vis spectroscopy is particularly powerful for studying the formation and electronic properties of its metal complexes. jetir.orglibretexts.org

The formation of a complex between this compound and a transition metal ion often results in the appearance of new, intense absorption bands in the visible or UV region. ethz.chresearchgate.net These can be of two main types:

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. libretexts.org These transitions are typically weak. hhrc.ac.in

Charge-transfer (CT) transitions: These are much more intense and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orgeveryscience.com

By monitoring changes in the UV-Vis spectrum, such as the appearance of new bands or shifts in existing ones, the formation of a complex can be confirmed and its stoichiometry can often be determined through titration experiments. The energy of the absorption bands provides information about the electronic structure of the complex, including the ligand field splitting energy. hhrc.ac.in

Other Advanced Analytical Techniques (e.g., Cyclic Voltammetry for Redox Properties)

Following an extensive search, no specific studies detailing the cyclic voltammetry or redox properties of this compound or its metal complexes could be located in the available literature. While the electrochemical behavior of various other sulfur-containing ligands and their coordination compounds has been investigated, data pertaining directly to the redox characteristics of this compound remains unaddressed in the reviewed scientific papers.

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for elucidating the redox behavior of metal complexes. Such studies provide valuable insights into the oxidation and reduction potentials of the metal center and the ligand, the stability of different oxidation states, and the kinetics of electron transfer processes. This information is crucial for understanding the potential applications of these complexes in areas such as catalysis, sensing, and materials science.

The investigation of the redox properties of this compound and its complexes through cyclic voltammetry would be a valuable area for future research. Such studies would contribute to a more comprehensive understanding of the electronic properties of this ligand system and could unveil potential applications for its metal complexes.

A hypothetical cyclic voltammetry study on a metal complex of this compound, for instance, a Ni(II) complex, might be expected to show redox processes associated with the Ni(II)/Ni(I) or Ni(II)/Ni(III) couples. The precise potentials of these couples would depend on the solvent system, the supporting electrolyte, and the coordination environment imposed by the this compound ligand.

Table of Potential Electrochemical Data for a Hypothetical Metal Complex of this compound

Since no experimental data is available, the following table is a hypothetical representation of what might be determined from a cyclic voltammetry experiment on a fictional [M(this compound)₂]ⁿ⁺ complex. This is for illustrative purposes only.

| Redox Couple | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Half-Wave Potential (E½) (V) | Peak Separation (ΔEp) (mV) |

| M(II)/M(III) | +0.85 | +0.78 | +0.815 | 70 |

| M(II)/M(I) | -1.10 | -1.18 | -1.14 | 80 |

Future Research Directions and Emerging Paradigms for 2,2 Thiodiacetamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and sustainable methods for synthesizing 2,2'-Thiodiacetamide is a primary focus of future research. Current literature indicates a need to move beyond traditional synthetic routes to more environmentally friendly and efficient processes.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. scitechnol.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.com For this compound, this could involve the use of safer, biodegradable solvents, minimizing waste through high atom economy, and developing energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been shown to reduce reaction times and solvent volumes for other heterocyclic compounds. mdpi.com

Catalysis: The use of novel catalysts, including biocatalysts and natural base catalysts, presents a promising avenue. mdpi.comoiccpress.com Biocatalysis, utilizing enzymes, offers high selectivity and the use of green reaction media like water. mdpi.com Natural catalysts, such as those derived from waste materials, offer a cost-effective and environmentally benign alternative to traditional metal catalysts. oiccpress.com

Retrosynthesis and Computational Prediction: Advanced computational tools can aid in designing novel synthetic pathways. kaist.ac.kr Retrosynthesis models can predict promising reaction routes and identify potential enzymes for biocatalytic processes. kaist.ac.kr These methods can significantly reduce the experimental effort required to discover and optimize new synthetic strategies. kaist.ac.krnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents. scitechnol.com | Microwave-assisted synthesis, solvent-free reactions, use of renewable feedstocks. scitechnol.commdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. mdpi.com | Enzyme discovery and engineering for specific transformations. |

| Natural Catalysis | Cost-effective, environmentally friendly, reusable. oiccpress.com | Exploring waste materials as catalyst sources. oiccpress.com |

| Computational Design | Predictive power, reduced experimental workload, novel pathway discovery. kaist.ac.krnih.gov | Development of retrosynthesis models and enzyme prediction algorithms. kaist.ac.kr |

Design of Advanced Multifunctional Materials Incorporating this compound Scaffolds

The unique structural features of this compound, particularly the presence of two amide groups and a central sulfur atom, make it an attractive building block for advanced multifunctional materials. vulcanchem.com Future research will likely focus on incorporating this scaffold into various material architectures.

Potential applications include:

Polymers and Coordination Polymers: The diamide (B1670390) functionality of this compound allows for its potential use as a monomer in polymerization reactions, leading to novel polymers with unique thermal and mechanical properties. Its ability to coordinate with metal ions could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Stimuli-Responsive Materials: The flexible thioether linkage and the hydrogen bonding capabilities of the amide groups could be leveraged to create materials that respond to external stimuli such as temperature, pH, or the presence of specific analytes. nih.gov

Nanomaterials and Hybrid Materials: Incorporating this compound into nanomaterials, such as quantum dots or nanoparticles, could impart specific functionalities. nih.gov Hybrid materials, combining the properties of this compound with other materials like graphene or metal oxides, could lead to composites with enhanced performance for applications in catalysis or sensing. nih.gov

| Material Type | Potential Functionality | Emerging Applications |

| Polymers | Enhanced thermal stability, specific mechanical properties. | Advanced coatings, specialty plastics. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. nih.gov | Carbon capture, chemical separations. nih.gov |

| Stimuli-Responsive Materials | Controlled release, sensing, smart textiles. | Drug delivery, environmental monitoring. nih.govnih.gov |

| Hybrid Nanomaterials | Enhanced catalytic activity, targeted delivery. | Catalysis, nanomedicine. nih.govnih.gov |

Deeper Understanding of Structure-Property Relationships via Integrated Experimental and Computational Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its rational design and application. nih.gov An integrated approach combining experimental techniques with computational modeling will be essential. e-bookshelf.de

Key research areas include:

Spectroscopic and Crystallographic Characterization: While initial spectroscopic data exists, a more comprehensive characterization using techniques beyond basic IR and NMR is needed. vulcanchem.com Detailed crystallographic data will provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: Quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. e-bookshelf.de Molecular dynamics simulations can be used to study its conformational flexibility and interactions with other molecules, which is vital for understanding its behavior in different environments.

Correlative Models: The development of models that correlate structural features with observable properties will enable the prediction of the behavior of new materials based on the this compound scaffold. manchester.ac.uk This predictive capability is key to accelerating the discovery and development of new functional materials. e-bookshelf.demanchester.ac.uk

| Approach | Information Gained | Impact on Research |

| Advanced Spectroscopy | Detailed electronic and vibrational properties. | Accurate identification and purity assessment. vulcanchem.com |

| X-ray Crystallography | Precise 3D molecular structure and packing. | Understanding intermolecular forces and solid-state properties. |

| Quantum Chemical Calculations | Electronic structure, reactivity, spectral prediction. | Guiding synthetic modifications for desired properties. |

| Molecular Dynamics | Conformational dynamics, intermolecular interactions. | Predicting behavior in solution and in complex systems. |

Interdisciplinary Research Avenues in Specialized Chemical Applications

The unique properties of this compound open up possibilities for its use in a variety of specialized and interdisciplinary chemical applications. ed.ac.ukthebritishacademy.ac.uk Collaboration between chemists, materials scientists, biologists, and engineers will be key to unlocking its full potential.

Emerging interdisciplinary applications include:

Coordination Chemistry: The sulfur and nitrogen atoms in this compound make it an excellent ligand for a wide range of metal ions. Research into its coordination chemistry could lead to the development of new catalysts, magnetic materials, or therapeutic agents.

Chemical Sensing: The ability of the this compound scaffold to interact with specific ions or molecules could be harnessed to develop novel chemical sensors. These sensors could find applications in environmental monitoring, industrial process control, or medical diagnostics.

Biomedical Applications: The structural motifs present in this compound are found in various biologically active molecules. Exploring its biological activity and that of its derivatives could lead to the discovery of new therapeutic agents. nih.gov For example, its ability to form stable complexes with metals could be investigated for applications in chelation therapy or as contrast agents in medical imaging.

Environmental Remediation: Materials incorporating the this compound scaffold could be designed to selectively bind and remove pollutants, such as heavy metal ions, from water. nih.gov

The future of research on this compound is bright and multifaceted. By pursuing these emerging research directions, the scientific community can unlock the full potential of this versatile compound, leading to innovations across a wide range of scientific and technological fields.

Q & A

[Basic] What are the recommended storage conditions for 2,2'-Thiodiacetamide to ensure chemical stability during experiments?

Answer: Store this compound in a cool, dry, well-ventilated environment within airtight containers to prevent moisture absorption or contamination. Avoid proximity to incompatible materials such as strong oxidizing agents (e.g., peroxides) and bases (e.g., NaOH). Stability is maintained under these conditions, but decomposition may occur under extreme temperatures (>276°C) or prolonged exposure to incompatible substances .

[Basic] How should accidental spills of this compound be managed in laboratory settings?

Answer: Immediately evacuate non-essential personnel and avoid dust generation. Use PPE (nitrile gloves, goggles, respirator) and non-sparking tools to collect spilled material into sealed containers. Do not rinse into drains; instead, dispose of via licensed waste facilities using incineration with a combustible solvent (e.g., ethanol). Ventilate the area thoroughly post-cleanup .

[Advanced] How can researchers address the lack of toxicological data for this compound?

Answer: Implement tiered testing:

- In vitro assays : Ames test (mutagenicity), MTT assay (cytotoxicity).

- Computational models : Quantitative Structure-Activity Relationship (QSAR) to predict acute toxicity endpoints.

- In vivo studies : Collaborate with accredited labs to conduct OECD Guideline 423 (acute oral toxicity) or 436 (acute dermal toxicity). Document methodologies rigorously to enable reproducibility .

[Advanced] What experimental designs are suitable for investigating thermal decomposition pathways of this compound?

Answer: Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures and enthalpy changes. Analyze gaseous byproducts (e.g., SO₂, CO) via GC-MS under controlled atmospheres (N₂ vs. O₂). Compare results with computational simulations (e.g., DFT calculations) to validate mechanistic pathways .

[Basic] What PPE is essential when handling this compound?

Answer: Wear a lab coat, nitrile gloves, chemical-resistant goggles, and a NIOSH-approved N95 respirator if airborne dust is present. Conduct work in a fume hood to minimize inhalation risks. Ensure emergency eyewash stations and safety showers are accessible .

[Advanced] How can contradictions in reported stability data for this compound in aqueous environments be resolved?

Answer: Perform hydrolysis studies under varied pH (2–12) and temperatures (25–80°C). Monitor degradation kinetics using HPLC-UV or NMR spectroscopy. Characterize intermediates and byproducts via LC-MS. Cross-reference results with structurally analogous compounds (e.g., thioacetamide) to identify trends .

[Basic] What disposal protocols are recommended for this compound waste?

Answer: Collect waste in chemically compatible containers labeled with hazard identifiers. Dispose through licensed facilities via high-temperature incineration (≥850°C) with a combustible solvent. Avoid landfill disposal to prevent soil and groundwater contamination .

[Advanced] How can synthetic routes for this compound be optimized to reduce hazardous byproducts?

Answer: Apply green chemistry principles:

- Catalytic methods : Use transition-metal catalysts to enhance selectivity.

- Solvent-free synthesis : Reduce waste generation.

- Design of Experiments (DOE) : Optimize reaction parameters (temperature, stoichiometry) via factorial design. Purify using recrystallization (ethanol/water) or column chromatography .

[Advanced] What methodologies assess the environmental impact of this compound given limited ecotoxicological data?

Answer: Conduct:

- Biodegradation : OECD 301F (manometric respirometry) to evaluate mineralization.

- Bioaccumulation : Use Daphnia magna or Chlorella vulgaris for trophic transfer studies.

- Soil mobility : Column leaching experiments under standardized conditions (OECD 121). Extrapolate using read-across models from structurally similar compounds .

[Advanced] How should researchers design studies to resolve discrepancies in this compound’s reactivity with oxidizing agents?

Answer: Systematically vary reactant ratios (e.g., H₂O₂, KMnO₄) and monitor reaction progress via FTIR or Raman spectroscopy. Isolate and characterize products using X-ray crystallography. Compare experimental outcomes with computational predictions (e.g., bond dissociation energies) to identify reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.